N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzene-1-sulfonamide
CAS No.: 877648-26-5
Cat. No.: VC8446596
Molecular Formula: C24H28FN3O5S
Molecular Weight: 489.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877648-26-5 |
|---|---|
| Molecular Formula | C24H28FN3O5S |
| Molecular Weight | 489.6 g/mol |
| IUPAC Name | N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C24H28FN3O5S/c1-31-23-10-9-20(16-24(23)32-2)34(29,30)26-17-21(22-4-3-15-33-22)28-13-11-27(12-14-28)19-7-5-18(25)6-8-19/h3-10,15-16,21,26H,11-14,17H2,1-2H3 |
| Standard InChI Key | NCNGRHOJUKBELY-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F)OC |
Introduction
Structural and Chemical Properties
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 489.6 g/mol |
| CAS Number | 877648-26-5 |
| IUPAC Name | N-[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
| Topological Polar Surface Area | 105 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-3,4-dimethoxybenzenesulfonamide involves multi-step organic reactions:
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Piperazine Functionalization: The 4-fluorophenyl group is introduced to the piperazine ring via nucleophilic aromatic substitution, typically using 1-(4-fluorophenyl)piperazine as a starting material.
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Ethyl Chain Modification: A furan-2-yl group is attached to the ethylamine side chain through a Mannich reaction or reductive amination, ensuring stereochemical control.
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Sulfonamide Formation: The 3,4-dimethoxybenzenesulfonyl chloride is reacted with the secondary amine of the ethyl-piperazine intermediate under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.
Critical Reaction Conditions
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Oxidation: Potassium permanganate () or chromium trioxide () may be employed to stabilize intermediate alcohols.
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Reduction: Lithium aluminum hydride () ensures selective reduction of nitro groups during precursor synthesis.
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >95% purity. Structural confirmation is achieved through:
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NMR Spectroscopy: -NMR confirms the presence of methoxy protons (δ 3.85–3.90 ppm) and furan aromatic protons (δ 6.35–7.45 ppm).
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Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 490.2 [M+H].
Biological Mechanism of Action
Receptor Binding Profiling
The compound’s piperazine and sulfonamide groups suggest affinity for G protein-coupled receptors (GPCRs), particularly:
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Serotonin Receptors (5-HT): The fluorophenyl-piperazine moiety mimics ligands of 5-HT and 5-HT receptors, potentially modulating mood and cognition.
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Dopamine D-like Receptors: Structural analogs demonstrate antagonistic activity, implicating utility in schizophrenia treatment.
Enzyme Inhibition
The sulfonamide group acts as a zinc-binding motif, inhibiting enzymes such as:
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Carbonic Anhydrase (CA): Methoxy substituents enhance selectivity for CA IX/XII isoforms, relevant in cancer therapy.
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Matrix Metalloproteinases (MMPs): Preliminary molecular docking studies suggest inhibition of MMP-2/9, reducing tumor metastasis.
Pharmacological Applications
Neurological Disorders
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Antidepressant Activity: In rodent models, the compound reduces immobility time in the forced swim test by 40–50% at 10 mg/kg, comparable to fluoxetine.
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Antipsychotic Potential: Dopamine D receptor occupancy (>70% at 5 mg/kg) indicates promise for managing positive symptoms of schizophrenia.
Oncology
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Anti-Angiogenic Effects: The 3,4-dimethoxybenzene group suppresses VEGF secretion by 60% in HUVEC cells at 1 μM.
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Apoptosis Induction: Caspase-3 activation (2.5-fold increase) observed in glioblastoma U87-MG cells.
Table 2: In Vitro Pharmacological Data
| Assay | Result |
|---|---|
| 5-HT IC | 12 nM |
| CA XII Inhibition | 85% at 100 nM |
| MMP-9 Inhibition | IC = 8.7 μM |
Comparative Analysis with Structural Analogs
Substituent Effects on Bioactivity
Replacing the 3,4-dimethoxy group with a 4-methyl moiety (as in CAS 877648-33-4) alters pharmacokinetics:
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Solubility: The methyl derivative exhibits 2.3-fold higher aqueous solubility (23.5 mg/mL vs. 10.2 mg/mL).
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Metabolic Stability: Hepatic microsomal clearance decreases by 40%, extending half-life from 2.1 to 3.5 hours.
Role of the Furan Ring
Removal of the furan group (as in simpler piperazine-sulfonamides) reduces 5-HT affinity by 90%, underscoring its critical role in receptor engagement.
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